An In-depth Technical Guide to the Synthesis and Characterization of Thiophene E (ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate)
An In-depth Technical Guide to the Synthesis and Characterization of Thiophene E (ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of "Thiophene E," a representative 2-aminothiophene derivative identified for the purposes of this document as ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. The 2-aminothiophene scaffold is a crucial building block in medicinal chemistry, with derivatives showing a wide range of biological activities, including as selective inhibitors and modulators of various receptors.[1][2] This document details the Gewald synthesis, a robust and common method for preparing polysubstituted 2-aminothiophenes, and outlines the analytical techniques for the characterization of the resulting compound.[1][3][4][5]
Synthesis of Thiophene E
The synthesis of Thiophene E is achieved through the Gewald reaction, a multi-component condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base.[5]
Reaction Scheme:
3-Pentanone (B124093) + Ethyl Cyanoacetate (B8463686) + Sulfur → Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
This protocol is adapted from established Gewald reaction procedures.[6][7]
Materials:
-
3-Pentanone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Absolute ethanol (B145695)
-
Diethylamine (B46881) (or another suitable base like morpholine (B109124) or triethylamine)
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Standard laboratory glassware for reflux and filtration
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Stirring and heating apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve elemental sulfur (3.2 g, 0.1 mol) in absolute ethanol (50 mL).
-
Addition of Reagents: To this solution, add 3-pentanone (8.6 g, 0.1 mol) and ethyl cyanoacetate (11.3 g, 0.1 mol).
-
Initiation of Reaction: Add diethylamine (5 mL) as a catalyst to the mixture at room temperature.
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Reflux: Heat the reaction mixture to reflux and maintain for approximately 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.
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Purification: Collect the precipitated solid by filtration. Wash the solid with cold ethanol to remove unreacted starting materials and impurities.
-
Recrystallization: Further purify the crude product by recrystallization from hot ethanol to yield Thiophene E as brown plates.[8]
Caption: Workflow for the Gewald synthesis of Thiophene E.
Characterization of Thiophene E
The structure and purity of the synthesized Thiophene E are confirmed using various spectroscopic and physical methods. Representative data are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃NO₂S | [8] |
| Molecular Weight | 199.26 g/mol | [8] |
| Appearance | Brown plates | [8] |
| Melting Point | 114-116 °C (similar structure) | |
| Solubility | Soluble in ethanol, ethyl acetate |
The following tables present representative spectroscopic data for Thiophene E, based on values reported for structurally similar compounds.[6][7]
Table 2.1: ¹H NMR (400 MHz, CDCl₃) Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 6.10 | s (broad) | 2H | -NH₂ |
| 4.25 | q | 2H | -OCH₂CH₃ |
| 2.35 | s | 3H | C4-CH₃ |
| 2.20 | s | 3H | C5-CH₃ |
| 1.35 | t | 3H | -OCH₂CH₃ |
Table 2.2: ¹³C NMR (100 MHz, CDCl₃) Data
| Chemical Shift (δ, ppm) | Assignment |
| 166.0 | C=O (ester) |
| 164.0 | C2-NH₂ |
| 137.0 | C4 |
| 115.0 | C5 |
| 103.0 | C3 |
| 59.5 | -OCH₂CH₃ |
| 18.5 | C4-CH₃ |
| 14.5 | -OCH₂CH₃ |
| 14.0 | C5-CH₃ |
Table 2.3: Mass Spectrometry (ESI-MS) Data
| m/z | Interpretation |
| 199.07 | [M]⁺ (Calculated) |
| 200.07 | [M+H]⁺ (Found) |
| 154.05 | [M-OC₂H₅]⁺ |
| 126.05 | [M-COOC₂H₅]⁺ |
Table 2.4: FT-IR (KBr) Data
| Wavenumber (cm⁻¹) | Assignment |
| 3410, 3300 | N-H stretch (amine) |
| 2980, 2930 | C-H stretch (aliphatic) |
| 1665 | C=O stretch (ester) |
| 1610, 1585 | N-H bend / C=C stretch |
| 1250 | C-O stretch (ester) |
Biological Activity and Signaling Pathways
2-Aminothiophene derivatives are recognized for their diverse biological activities and have been investigated as promising drug candidates.[2][9] They have shown potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][9]
Notably, certain 2-aminothiophenes act as positive allosteric modulators (PAMs) of G-protein coupled receptors (GPCRs), such as the adenosine (B11128) A1 receptor and the glucagon-like peptide 1 receptor (GLP-1R).[10][11][12] PAMs bind to a site on the receptor distinct from the endogenous ligand binding site, enhancing the receptor's response to the natural agonist. This modulation can lead to therapeutic benefits, for instance, in the treatment of type 2 diabetes by enhancing insulin (B600854) secretion through GLP-1R.[10]
The diagram below illustrates the potential mechanism of action for a Thiophene E analogue acting as a PAM at the GLP-1R.
Caption: Thiophene E as a PAM of the GLP-1 receptor signaling pathway.
References
- 1. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
